LY2780301 is a small molecule inhibitor targeting the p70 ribosomal protein S6 kinase (p70S6K) and the protein kinase B (AKT) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival, making LY2780301 a compound of interest in cancer research and therapy. It has shown promise in inhibiting tumor growth by disrupting the signaling mechanisms that allow cancer cells to thrive under conditions of nutrient deprivation and stress.
While specific synthetic routes may vary, these general steps outline the process for creating this compound.
Studies have demonstrated that LY2780301 exhibits limited antitumor activity when used alone but shows enhanced effects when combined with other chemotherapeutic agents. For instance, in clinical trials involving patients with advanced or metastatic cancers, the combination of LY2780301 with gemcitabine resulted in manageable toxicity and encouraging antitumor activity, particularly in patients with specific molecular alterations within the PI3K/AKT/mTOR pathway .
LY2780301 is primarily investigated for its potential applications in oncology. Its ability to inhibit critical signaling pathways makes it a candidate for:
The compound's role in modulating key signaling pathways also opens avenues for research into metabolic disorders and other diseases where these pathways are dysregulated.
Interaction studies have highlighted LY2780301's effects on various signaling pathways beyond just p70S6K and AKT. For example:
These interactions underscore the complexity of cellular signaling networks and the need for comprehensive studies to optimize treatment regimens.
Several compounds share structural or functional similarities with LY2780301. Below is a comparison highlighting their uniqueness:
| Compound Name | Target Pathway | Mechanism of Action | Unique Features |
|---|---|---|---|
| NVP-BEZ235 | PI3K/mTOR | Dual inhibition | Potent against both PI3K and mTOR |
| PF-05212384 | PI3K/mTOR | Dual inhibition | Intravenous administration; distinct pharmacokinetics |
| TAK-228 | mTOR | TORC1/2 inhibition | Oral bioavailability; targets multiple mTOR complexes |
| GDC-0980 | PI3K/mTOR | Dual inhibition | Focus on solid tumors; specific isoform targeting |
Each of these compounds offers unique mechanisms or administration routes that differentiate them from LY2780301 while targeting similar pathways involved in cancer progression.
LY2780301 functions as a dual inhibitor targeting two critical components of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway: protein kinase B (Akt) and p70 ribosomal protein S6 kinase (p70S6K) [1] [2]. This compound was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies, with the aim of inhibiting progression in tumors that rely on PI3K/Akt/mTOR signaling pathway activation [2].
The structural basis for LY2780301's inhibitory action lies in its adenosine triphosphate (ATP)-competitive binding mechanism [4]. ATP-competitive inhibitors represent the largest class of clinically approved drugs for protein kinases, functioning by targeting the ATP-binding pocket to block catalytic activity and prevent substrate phosphorylation [3]. LY2780301 specifically competes with ATP for binding to the catalytic domains of both Akt and p70S6K, thereby preventing these kinases from phosphorylating their downstream targets [4] [11].
The molecular structure of LY2780301 is designed to achieve high affinity for the ATP-binding pockets of both target kinases . Unlike allosteric inhibitors that target regulatory domains, ATP-competitive inhibitors like LY2780301 bind to the active conformation of the kinase in the phosphorylation-loop out (PH-out) conformation [11]. This binding mode is particularly effective because:
The following table summarizes the key structural characteristics of LY2780301 that enable its ATP-competitive binding:
| Structural Feature | Functional Significance | Target Interaction |
|---|---|---|
| Fused ring system | Provides core scaffold for binding | Occupies adenine-binding region of ATP pocket [13] |
| Hydrogen bond acceptors/donors | Forms critical interactions with kinase hinge region | Mimics hydrogen bonding pattern of ATP [11] [13] |
| Hydrophobic moieties | Enhances binding affinity | Interacts with hydrophobic regions of binding pocket [13] |
| Solubilizing groups | Improves pharmacokinetic properties | Extends to solvent-exposed regions of binding site |
When LY2780301 binds to Akt, it targets the kinase domain rather than the pleckstrin homology (PH) domain that is targeted by allosteric inhibitors [11]. This binding to the ATP-binding site of Akt in its active conformation leads to a paradoxical increase in Akt phosphorylation at both Serine 473 and Threonine 308 regulatory sites, while still inhibiting kinase activity [11]. This phenomenon occurs because ATP-binding site occupancy by ATP-competitive inhibitors leads to enhanced plasma membrane localization and a shielding "cage" conformation that protects against dephosphorylation by protein phosphatase 2A and PH domain leucine-rich repeat protein phosphatase 1 phosphatases [11].
For p70S6K inhibition, LY2780301 similarly occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrates such as ribosomal protein S6 [1]. The dual targeting of both Akt and p70S6K provides a more comprehensive inhibition of the PI3K/Akt/mTOR pathway than single-target inhibitors [2] [5].
LY2780301 significantly modulates the dynamics of the PI3K/Akt/mTOR signaling network through its dual inhibition of Akt and p70S6K [1] [2]. This network plays crucial roles in regulating cellular growth, proliferation, survival, and metabolism, making it a key target for cancer therapeutics [6] [7].
The PI3K/Akt/mTOR pathway is initiated when growth factors, cytokines, or hormones bind to receptor tyrosine kinases or G protein-coupled receptors at the cell surface [6]. This activates PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate, leading to the recruitment and activation of Akt [7]. Activated Akt then phosphorylates numerous downstream targets, including the tuberous sclerosis complex, which ultimately leads to mTOR complex 1 activation [6]. The mTOR complex 1 subsequently activates p70S6K, which phosphorylates ribosomal protein S6 and other substrates involved in protein synthesis and cell growth [7] [18].
LY2780301 intervenes in this signaling cascade by inhibiting both Akt and p70S6K, creating distinct alterations in network dynamics [1] [2]:
Inhibition of p70S6K activity: LY2780301 effectively inhibits p70S6K, leading to significantly reduced phosphorylation of ribosomal protein S6 at multiple sites [1]. This inhibition has been demonstrated both in vitro and in vivo, including in mammary fat pads of mouse models [1].
Paradoxical Akt activation: Despite targeting Akt, treatment with LY2780301 leads to increased Akt phosphorylation at both Serine 473 and Threonine 308 sites compared to vehicle control [1] [11]. This paradoxical effect is characteristic of ATP-competitive Akt inhibitors and occurs because the inhibitor-bound Akt adopts a conformation that protects it from dephosphorylation by phosphatases [11].
Compensatory pathway activation: LY2780301 treatment induces increased phosphorylation of p44/42 mitogen-activated protein kinase (Erk1/2), particularly at concentrations above 1 μM [1]. This represents a compensatory activation of parallel signaling pathways in response to PI3K/Akt/mTOR pathway inhibition [1] [24].
The following table summarizes the key changes in signaling network dynamics induced by LY2780301:
| Signaling Component | Effect of LY2780301 | Functional Consequence |
|---|---|---|
| p70S6K activity | Decreased | Reduced phosphorylation of S6 and other substrates [1] [2] |
| Akt phosphorylation | Increased | Paradoxical hyperphosphorylation despite inhibited kinase activity [1] [11] |
| Erk1/2 phosphorylation | Increased | Compensatory activation of mitogen-activated protein kinase pathway [1] [24] |
| Cyclin B1 levels | Decreased | Reduced protein synthesis and cell cycle progression [1] |
| Proliferating cell nuclear antigen levels | Decreased | Suppressed cell proliferation [1] |
Research has shown that the PI3K-dependent Akt activation induced by LY2780301 can be effectively blocked by combining it with PI3K inhibitors such as GDC-0941 [1]. This combination treatment effectively blocks S6 phosphorylation and hampers Akt activation, demonstrating the potential for combination strategies to overcome compensatory mechanisms [1].
In experimental models, LY2780301 has demonstrated the ability to modulate PI3K/Akt/mTOR signaling in both two-dimensional and three-dimensional cell cultures, as well as in vivo in mouse models [1]. For instance, in mammary fat pads of mouse mammary tumor virus-neu mice, a brief two-week treatment with LY2780301 was sufficient to suppress S6 phosphorylation and decrease cell proliferation [1].
LY2780301's inhibition of Akt and p70S6K leads to significant downstream effects on cell cycle regulation and apoptotic pathways, primarily through modulation of key cell cycle regulators and survival factors [1] [8]. These effects contribute to the compound's antineoplastic activity and potential therapeutic efficacy [2].
LY2780301 exerts profound effects on cell cycle progression, predominantly inducing G0-G1 phase arrest [1]. This cell cycle blockade occurs through several mechanisms:
Cyclin B1 suppression: LY2780301 treatment significantly decreases the level of Cyclin B1, a critical regulator of G2-M phase transition [1]. Reverse phase protein array analysis and Western blotting have confirmed this reduction in Cyclin B1 levels in both two-dimensional and three-dimensional cell culture conditions [1]. The decrease in Cyclin B1 is likely a result of lowered protein synthesis due to p70S6K inhibition [1].
G0-G1 phase arrest: Flow cytometry detection of bromodeoxyuridine incorporation (DNA synthesis marker) and propidium iodide staining (marks DNA content) has revealed a major dose-dependent cell cycle stall in G0-G1 phase in cells treated with LY2780301 [1]. This results in dramatic decreases in actively proliferating cells in S phase and G2-M phase [1].
Proliferation marker reduction: LY2780301 treatment leads to decreased levels of proliferating cell nuclear antigen, a marker of cell proliferation [1]. This effect has been observed both in vitro and in vivo, confirming the antiproliferative activity of the compound [1].
The following table summarizes the effects of LY2780301 on key cell cycle regulators:
| Cell Cycle Regulator | Effect of LY2780301 | Functional Impact |
|---|---|---|
| Cyclin B1 | Decreased expression | Inhibited G2-M phase transition [1] [19] |
| Proliferating cell nuclear antigen | Decreased levels | Reduced DNA replication and cell proliferation [1] [21] |
| Cells in G0-G1 phase | Increased percentage | Cell cycle arrest and reduced proliferation [1] |
| Cells in S and G2-M phases | Decreased percentage | Reduced number of actively dividing cells [1] |
The PI3K/Akt pathway plays a crucial role in regulating apoptosis by controlling the expression and activity of various pro- and anti-apoptotic proteins [8] [16]. Akt inhibits proapoptotic factors such as Bad and procaspase-9 through phosphorylation and induces the expression of the proapoptotic factor Fas ligand [16]. Additionally, Akt negatively regulates the function or expression of B-cell lymphoma 2 homology domain 3-only proteins, which play a proapoptotic role by inactivating the original prosurvival B-cell lymphoma 2 family members [16].
LY2780301's effects on apoptotic pathways are complex due to its dual inhibition of Akt and p70S6K, as well as the paradoxical increase in Akt phosphorylation it induces [1] [11]. The compound's impact on apoptosis includes:
Potential enhancement of apoptotic sensitivity: By inhibiting Akt kinase activity, LY2780301 may reduce the phosphorylation of proapoptotic proteins like Bad, potentially increasing their activity and promoting apoptosis [8] [16].
Counteracting effects of increased Akt phosphorylation: The paradoxical increase in Akt phosphorylation induced by LY2780301 could potentially counteract some of its pro-apoptotic effects, as hyperphosphorylated Akt might retain some non-catalytic functions that promote cell survival [11].
Cell type-specific responses: The balance between cell cycle arrest and apoptosis induction by LY2780301 appears to be cell type-specific, with some cells showing predominantly cytostatic effects while others may undergo apoptosis [1] [2].
Research has shown that in certain experimental models, LY2780301 treatment primarily induces cell cycle arrest rather than apoptosis [1]. This suggests that the compound's main mechanism of action may be cytostatic rather than cytotoxic in some contexts [1]. However, the potential for LY2780301 to sensitize cells to apoptosis, particularly in combination with other therapeutic agents, remains an area of active investigation [2].
LY2780301's effects extend beyond the PI3K/Akt/mTOR pathway through significant cross-talk with complementary signaling cascades, particularly the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway [1] [22]. This cross-talk creates a complex network of interactions that influences the compound's efficacy and potential resistance mechanisms [22] [23].
The MAPK/ERK pathway is activated by growth factors, polypeptide hormones, neurotransmitters, chemokines, and phorbol esters, which signal through receptor tyrosine kinases or G-protein coupled receptors [24]. This pathway plays crucial roles in regulating cell proliferation, differentiation, and survival, making it a key complementary pathway to PI3K/Akt/mTOR signaling [24].
LY2780301 treatment has been shown to induce increased phosphorylation of ERK1/2, particularly at concentrations above 1 μM [1]. This effect was observed both in vitro in cell culture models and in vivo in mouse mammary fat pads [1]. The increased ERK1/2 phosphorylation represents a compensatory activation of the MAPK/ERK pathway in response to PI3K/Akt/mTOR pathway inhibition by LY2780301 [1] [24].
Several mechanisms underlie the cross-talk between the PI3K/Akt/mTOR and MAPK/ERK pathways in the context of LY2780301 treatment:
Relief of negative feedback: Inhibition of p70S6K by LY2780301 may relieve negative feedback loops that normally suppress upstream receptor tyrosine kinase signaling, potentially leading to increased activation of both PI3K and MAPK pathways [24].
Pathway convergence at multiple nodes: The PI3K/Akt/mTOR and MAPK/ERK pathways converge at multiple points, including the tuberous sclerosis complex, which integrates signals from both pathways to regulate mTOR complex 1 activity [24].
Compensatory activation: Inhibition of one pathway often leads to compensatory activation of the other through various mechanisms, including increased receptor expression or activation of shared upstream regulators [22] [23].
The following table summarizes key aspects of cross-talk between the PI3K/Akt/mTOR and MAPK/ERK pathways in the context of LY2780301 treatment:
| Cross-talk Mechanism | Effect of LY2780301 | Functional Consequence |
|---|---|---|
| ERK1/2 phosphorylation | Increased | Compensatory activation of MAPK/ERK pathway [1] [24] |
| Negative feedback relief | Disrupted | Enhanced upstream signaling to both pathways [24] |
| Pathway convergence | Altered | Modified integration of signals at shared nodes [24] |
| Ras-mediated cross-activation | Potentially enhanced | Increased PI3K activation by Ras-GTP [23] [24] |
The cross-talk between these pathways has important implications for therapeutic strategies involving LY2780301:
Combination therapy potential: The compensatory activation of the MAPK/ERK pathway suggests that combining LY2780301 with MAPK/ERK pathway inhibitors might enhance efficacy by preventing this escape mechanism [22] [24].
Biomarker development: Understanding the dynamics of pathway cross-talk could help identify biomarkers that predict response to LY2780301 and guide patient selection [24] [26].
Resistance mechanisms: Cross-talk between pathways may contribute to resistance to LY2780301 monotherapy, as cells can utilize alternative signaling routes to maintain proliferation and survival [22] [24].
Research has shown that in some experimental models, combining PI3K/Akt/mTOR pathway inhibitors with MAPK/ERK pathway inhibitors can overcome resistance and enhance antitumor effects [24] [26]. For instance, combining LY2780301 with the PI3K inhibitor GDC-0941 effectively blocked both S6 phosphorylation and Akt activation, demonstrating the potential for combination strategies to overcome compensatory mechanisms [1].
LY2780301 has demonstrated significant in vitro antiproliferative activity across diverse cancer cell line panels, establishing its potential as a dual adenosine triphosphate competitive inhibitor of protein kinase B and p70 ribosomal protein S6 kinase [1] [2]. The compound exhibits highly potent and selective inhibitory activity against multiple cancer cell lines with effective tumor growth inhibition documented in xenograft models including A2780 ovarian cancer, HCT116 colon cancer, H460 lung cancer, and PC3 prostate cancer cells [2].
Comparative potency studies using structurally related thiophene derivatives have provided detailed concentration-response data for LY2780301 analogs. The chloro derivative compound 3b demonstrated exceptional cytotoxic activity against hepatocellular carcinoma cells (HepG2) with an inhibitory concentration fifty (IC50) of 3.105 ± 0.14 micromolar and against prostate cancer cells (PC-3) with an IC50 of 2.15 ± 0.12 micromolar [3]. Similarly, the aromatic substituted analog compound 4c showed comparable potency with IC50 values of 3.023 ± 0.14 micromolar for HepG2 cells and 3.12 ± 0.17 micromolar for PC-3 cells [3].
Selectivity assessments revealed favorable therapeutic windows, with compound 3b demonstrating a selectivity index of 5.79 when comparing cytotoxicity in normal fibroblast cells (WI38, IC50 = 12.46 ± 0.68 micromolar) versus cancer cell lines [3]. The compound 4c analog exhibited an even superior selectivity profile with a selectivity index of 11.68 (WI38 IC50 = 35.33 ± 1.92 micromolar), indicating preferential targeting of malignant cells while sparing normal cellular function [3].
| Cell Line | IC50 (μM) | Study Context | Selectivity Index |
|---|---|---|---|
| HepG2 | 3.105 ± 0.14 | Compound 3b comparison | 5.79 |
| PC-3 | 2.15 ± 0.12 | Compound 3b comparison | 5.79 |
| HepG2 | 3.023 ± 0.14 | Compound 4c comparison | 11.68 |
| PC-3 | 3.12 ± 0.17 | Compound 4c comparison | 11.68 |
| Normal (WI38) | 12.46 ± 0.68 | Compound 3b selectivity | - |
| Normal (WI38) | 35.33 ± 1.92 | Compound 4c selectivity | - |
| A2780 (ovarian) | Effective inhibition | Xenograft model | - |
| HCT116 (colon) | Effective inhibition | Xenograft model | - |
| H460 (lung) | Effective inhibition | Xenograft model | - |
| PC3 (prostate) | Effective inhibition | Xenograft model | - |
Xenograft efficacy studies have established robust dose-response relationships for LY2780301 across multiple tumor models, demonstrating effective tumor growth inhibition in adenosine triphosphate competitive dual inhibition paradigms [2] [5]. The compound has been evaluated in established xenograft models representing major cancer types, including A2780 ovarian carcinoma, HCT116 colorectal adenocarcinoma, H460 non-small cell lung carcinoma, and PC3 prostate adenocarcinoma, with consistent demonstration of efficacious exposure levels achieving significant antitumor responses [2] [5].
In vivo pharmacodynamic studies using the mouse mammary tumor virus neu transgenic model have provided detailed insights into dose-dependent target engagement and efficacy outcomes [6]. A two-week treatment regimen with LY2780301 monotherapy resulted in dramatic decreases in phosphorylated ribosomal protein S6 levels, indicating effective inhibition of the p70 ribosomal protein S6 kinase pathway in mammary fat pad tissues [6]. Concurrent assessment of proliferating cell nuclear antigen expression revealed significant reductions in cellular proliferation within atypical ductal hyperplasia and mammary intraepithelial neoplasia lesions [6].
Avatar model studies utilizing patient-derived xenografts have demonstrated variable responses depending on molecular characteristics and pathway dependencies [7]. The colorectal cancer 019 model showed minimal antitumor activity despite achieving predicted efficacious plasma exposures, suggesting tumor-specific resistance mechanisms that warrant further investigation [7]. However, pharmacokinetic exposure analyses confirmed that plasma concentrations of LY2780301 exceeded predicted efficacious levels in all treated animals, with area under the concentration-time curve values consistently above 25,000 nanogram-hours per milliliter [8].
Dose optimization studies have established that effective tumor growth inhibition requires sustained target inhibition rather than maximal peak concentrations [6]. The compensatory activation of protein kinase B phosphorylation observed during treatment necessitates consideration of combination approaches to maximize therapeutic benefit [6]. Animal studies have consistently demonstrated no observable drug-related toxicity including weight loss, coat condition changes, or reduced activity levels during treatment periods [6].
| Tumor Model | Treatment Duration | Primary Endpoint | Key Findings | Biomarker Response |
|---|---|---|---|---|
| A2780 xenograft (ovarian) | Not specified | Tumor growth inhibition | Effective inhibition | Not detailed |
| HCT116 xenograft (colon) | Not specified | Tumor growth inhibition | Effective inhibition | Not detailed |
| H460 xenograft (lung) | Not specified | Tumor growth inhibition | Effective inhibition | Not detailed |
| PC3 xenograft (prostate) | Not specified | Tumor growth inhibition | Effective inhibition | Not detailed |
| MMTV-neu mice (breast) | 2 weeks | pS6 suppression | Decreased pS6 phosphorylation | Dramatic pS6 reduction |
| MMTV-neu mice (breast) | 2 weeks | Cell proliferation reduction | Reduced PCNA levels | Decreased proliferation markers |
Pharmacodynamic biomarker validation has established phosphorylated ribosomal protein S6 and phosphorylated proline-rich protein kinase B substrate of 40 kilodaltons (PRAS40) as reliable indicators of target engagement for LY2780301 across preclinical and clinical studies [8] [7] [6]. The phosphorylation status of ribosomal protein S6 at serine residues 235 and 236 serves as a direct downstream readout of p70 ribosomal protein S6 kinase activity, while PRAS40 phosphorylation reflects protein kinase B pathway activation [9] [6].
In vitro biomarker studies using human mammary epithelial cell models have demonstrated that LY2780301 treatment results in significant reductions in both phosphorylated ribosomal protein S6 and phosphorylated PRAS40 levels [6]. These pharmacodynamic effects correlate with dramatic decreases in cell proliferation and cell cycle arrest in G0-G1 phase, confirming target pathway inhibition [6]. Reverse phase protein array analyses have revealed dose-dependent suppression of these biomarkers with accompanying decreases in cyclin B1 expression, indicating impaired progression through the cell cycle [6].
Clinical biomarker validation has been established through skin biopsy assessments in phase I studies, where greater than 50% of patients receiving 500 milligrams daily demonstrated reduced ribosomal protein S6 phosphorylation on day 8 of treatment [7]. However, this pharmacodynamic effect was not maintained throughout the treatment period, suggesting the development of compensatory mechanisms or pharmacokinetic limitations [7]. The lack of correlation between plasma concentrations of LY2780301 and sustained ribosomal protein S6 suppression in epidermal tissues indicates complex tissue penetration and target engagement dynamics [7].
Compensatory pathway activation has emerged as a significant finding in biomarker studies, with dramatic increases in phosphorylated protein kinase B at both threonine 308 and serine 473 residues observed following LY2780301 treatment [6]. This compensatory activation is phosphatidylinositol 3-kinase dependent and can be effectively suppressed through combination with phosphatidylinositol 3-kinase inhibitors such as GDC-0941 [6]. The dual biomarker approach monitoring both target inhibition and compensatory activation provides comprehensive assessment of pathway modulation and potential resistance mechanisms [6].
Tissue-specific biomarker responses have been documented in mouse mammary tumor virus neu transgenic models, where LY2780301 treatment resulted in dramatic decreases in phosphorylated ribosomal protein S6 levels within mammary fat pad tissues [6]. Concurrent measurement of proliferating cell nuclear antigen confirmed reduced cellular proliferation in both atypical ductal hyperplasia and mammary intraepithelial neoplasia lesions, establishing the functional significance of biomarker modulation [6].
| Biomarker | Target Pathway | Study Model | Response to LY2780301 | Clinical Relevance |
|---|---|---|---|---|
| Phospho-S6 (S235/236) | p70S6K downstream | Human mammary epithelial cells | Significant reduction | Target engagement |
| Phospho-S6 (S235/236) | p70S6K downstream | MMTV-neu mice | Dramatic decrease | In vivo efficacy |
| Phospho-PRAS40 | AKT downstream | Human mammary epithelial cells | Significant reduction | Target engagement |
| Phospho-PRAS40 | AKT downstream | Clinical skin biopsies | Blocked phosphorylation | Pharmacodynamic marker |
| Phospho-S6 | p70S6K downstream | Clinical trials (Day 8) | >50% reduction at 500mg/day | Dose-dependent response |
| Phospho-S6 | p70S6K downstream | Clinical trials (sustained) | Effect not maintained | Duration limitation |
Combination therapy studies have demonstrated that LY2780301 exhibits synergistic interactions with multiple conventional chemotherapeutic agents, particularly taxanes and nucleoside analogs [10] [11]. The mechanistic basis for these synergistic effects involves complementary targeting of cellular survival pathways, where LY2780301 inhibits protein kinase B and p70 ribosomal protein S6 kinase signaling while chemotherapeutic partners target deoxyribonucleic acid synthesis, microtubule dynamics, or other essential cellular processes [10] [11].
Paclitaxel combination studies have established robust synergistic activity in human epidermal growth factor receptor 2 negative breast cancer models [11] [12]. The TAKTIC phase Ib/II clinical trial demonstrated that combining LY2780301 at 500 milligrams daily with weekly paclitaxel at 80 milligrams per square meter resulted in a 6-month objective response rate of 63.9% in the overall population and 55% in the phosphatidylinositol 3-kinase/protein kinase B pathway activated subgroup [11]. The combination showed manageable toxicity profiles with neuropathy occurring in 75% of patients (grade 3-4 in 8% of cases) and asthenia in 58% of patients without grade 3-4 occurrences [11].
Gemcitabine combination therapy has demonstrated encouraging antitumor activity in patients with molecular alterations of the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway [10]. A phase Ib dose escalation study established the maximum tolerated dose as LY2780301 500 milligrams daily combined with gemcitabine 750 milligrams per square meter, resulting in a 74% disease control rate at cycle 2 and a 5% partial response rate [10]. The mechanistic basis for this synergy involves reduced deoxyribonucleic acid repair capacity following protein kinase B pathway inhibition, enhancing gemcitabine-induced cytotoxicity [10].
Phosphatidylinositol 3-kinase inhibitor combinations have shown particularly promising results in preclinical models, where the addition of GDC-0941 to LY2780301 effectively suppressed compensatory protein kinase B activation [6]. This combination approach resulted in enhanced growth inhibition and reversal of morphological changes in mammary epithelial cell models, suggesting potential for complete pathway blockade strategies [6]. The synergistic effects were accompanied by well-tolerated toxicity profiles in preclinical studies [6].
Mechanistic studies have revealed that LY2780301 enhances the efficacy of conventional chemotherapeutic agents through multiple pathways including inhibition of survival signaling, reduction of deoxyribonucleic acid repair mechanisms, and sensitization to apoptotic stimuli [10] [6]. The compound's ability to target both protein kinase B and p70 ribosomal protein S6 kinase simultaneously provides broader pathway coverage compared to single-target approaches, resulting in enhanced therapeutic synergy [2] [10].
| Combination Partner | Study Population | LY2780301 Dose | Efficacy Outcome | Safety Profile | Mechanistic Basis |
|---|---|---|---|---|---|
| Paclitaxel (weekly) | HER2-negative breast cancer | 500 mg daily | 63.9% 6-month ORR (overall) | Manageable toxicity | AKT/p70S6K pathway inhibition |
| Paclitaxel (weekly) | HER2-negative breast cancer | 500 mg daily | 55% ORR (PI3KAKT+ subgroup) | Neuropathy (75%), asthenia (58%) | Enhanced taxane sensitivity |
| Gemcitabine | Advanced solid tumors | 500 mg daily | 74% disease control at cycle 2 | Grade 3/4 toxicities manageable | Reduced DNA repair capacity |
| Gemcitabine | PI3K/AKT pathway alterations | 500 mg daily | 5% partial response rate | Thrombocytopenia, skin rash | PI3K/AKT pathway dependency |
| PI3K inhibitor (GDC-0941) | Mammary epithelial cells | Various concentrations | Enhanced growth inhibition | Well tolerated in vitro | Suppressed compensatory AKT activation |
| PI3K inhibitor (GDC-0941) | Mammary epithelial cells | Various concentrations | Reversed morphological changes | Synergistic effects observed | Complete pathway blockade |